molecular formula C8H12O3 B12089541 methyl (2E)-2-(oxan-3-ylidene)acetate

methyl (2E)-2-(oxan-3-ylidene)acetate

Cat. No.: B12089541
M. Wt: 156.18 g/mol
InChI Key: HUQJZKZVSGPJNS-FNORWQNLSA-N
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Description

Methyl (2E)-2-(oxan-3-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by the presence of an oxane ring and an ester functional group, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(oxan-3-ylidene)acetate can be achieved through several methods. One common approach involves the esterification of (2E)-2-(oxan-3-ylidene)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps such as distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(oxan-3-ylidene)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: (2E)-2-(oxan-3-ylidene)acetic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(oxan-3-ylidene)acetate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various physiological effects. The oxane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Methyl (2E)-2-(oxan-3-ylidene)acetate can be compared with other esters and oxane-containing compounds:

    Methyl acetate: A simple ester with a similar ester functional group but lacking the oxane ring.

    Ethyl (2E)-2-(oxan-3-ylidene)acetate: A similar compound with an ethyl group instead of a methyl group.

    Oxan-3-ylidene acetic acid: The corresponding carboxylic acid without the ester group.

The presence of the oxane ring in this compound distinguishes it from simpler esters and may confer unique chemical and biological properties.

Biological Activity

Methyl (2E)-2-(oxan-3-ylidene)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • InChI Key : QUBZUQPHJXYCSI-UHFFFAOYSA-N

The compound contains an oxan-3-ylidene moiety, which is significant for its biological interactions and activities. Its unique structure allows for various chemical modifications that can influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds:

  • Mechanism of Action : Research indicates that derivatives of oxan-3-ylidene acetate exhibit potent anti-proliferative activity against several tumor cell lines, including:
    • SK-BR-3
    • MDA-MB-231
    • HCT-116
    • SW480
    • Ovcar-3
    • HL-60
    • Saos-2
    • HepG2 .
    The mechanism involves enhancing reactive oxygen species (ROS) levels, inhibiting thioredoxin reductase (TrxR), and inducing apoptosis through the activation of apoptotic proteins such as Bax and cleaved-caspase 3 in sensitive cell lines like HCT116 .
  • Case Study : A study evaluated a series of oxime derivatives, including those related to this compound, demonstrating their ability to inhibit key pathways associated with cancer cell proliferation. The IC50 values for these compounds ranged from 0.1 to 1 µM against various cancer cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have shown anti-inflammatory effects. Oxime compounds have been recognized for their ability to inhibit inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of oxan derivatives with acetates. This versatility allows researchers to create a range of derivatives with altered biological activities:

Compound NameSimilarity IndexUnique Features
Ethyl 2-(oxetan-3-ylidene)acetate0.93Ethyl group may influence solubility
tert-Butyl 2-(oxetan-3-ylidene)acetate0.82Larger group may affect steric hindrance
(Z)-Methyl 3-methyl-4-oxobut-2-enoate0.89Different functional groups leading to distinct reactivity profiles.

Research Findings and Future Directions

The exploration of this compound's biological activity is still in its early stages. However, preliminary findings suggest promising avenues for further research:

  • Potential Therapeutic Applications : Given its anticancer and anti-inflammatory properties, there is potential for development as a therapeutic agent in oncology and inflammatory diseases.
  • Synthetic Modifications : Future studies should focus on synthesizing analogs with improved efficacy and selectivity towards specific biological targets.
  • Comprehensive Toxicological Studies : Understanding the safety profile and potential side effects is crucial before advancing to clinical applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2E)-2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

HUQJZKZVSGPJNS-FNORWQNLSA-N

Isomeric SMILES

COC(=O)/C=C/1\CCCOC1

Canonical SMILES

COC(=O)C=C1CCCOC1

Origin of Product

United States

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